(R)-1-(5-Bromopyridin-3-yl)ethanamine (R)-1-(5-Bromopyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1212905-37-7
VCID: VC8163732
InChI: InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
SMILES: CC(C1=CC(=CN=C1)Br)N
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06

(R)-1-(5-Bromopyridin-3-yl)ethanamine

CAS No.: 1212905-37-7

Cat. No.: VC8163732

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromopyridin-3-yl)ethanamine - 1212905-37-7

Specification

CAS No. 1212905-37-7
Molecular Formula C7H9BrN2
Molecular Weight 201.06
IUPAC Name (1R)-1-(5-bromopyridin-3-yl)ethanamine
Standard InChI InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
Standard InChI Key JVXAQAZTSXAUQX-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=CN=C1)Br)N
SMILES CC(C1=CC(=CN=C1)Br)N
Canonical SMILES CC(C1=CC(=CN=C1)Br)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group at the 3-position. Its chirality, derived from the (R)-configuration of the ethylamine side chain, critically impacts its interactions with biological targets. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.06 g/mol
CAS Number1212905-37-7
IUPAC Name(1R)-1-(5-bromopyridin-3-yl)ethanamine
Solubility (Dihydrochloride)Soluble in DMSO at 10 mM

The dihydrochloride salt (CAS 2411592-08-8) has a molecular weight of 273.99 g/mol and is stored at room temperature for stability . Its solubility profile enables formulation for in vitro and in vivo studies, though precise biological testing requires optimized stock solutions .

Synthesis and Synthetic Applications

(R)-1-(5-Bromopyridin-3-yl)ethanamine is synthesized through functionalization of pyridine derivatives. A common route involves bromination of 3-acetylpyridine followed by enantioselective reduction to introduce the chiral amine. The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling diversification into complex pharmacophores. For example, coupling with aryl boronic acids yields biaryl structures relevant to kinase inhibitors.

Biological Activity and Mechanism

This compound exhibits promising biological activity as a precursor to enzyme inhibitors. Its pyridine core interacts with adenosine triphosphate (ATP)-binding pockets in kinases, while the ethylamine group enhances solubility and target affinity. Derivatives have demonstrated neuroprotective effects in preclinical models, potentially via modulation of glutamate receptors or oxidative stress pathways. In one study, analogs reduced neuronal apoptosis by 40% in vitro, suggesting utility in neurodegenerative diseases.

Applications in Medicinal Chemistry

(R)-1-(5-Bromopyridin-3-yl)ethanamine serves as a building block for:

  • Kinase Inhibitors: The bromine atom allows palladium-catalyzed couplings to generate libraries of kinase-targeted molecules.

  • Neuroprotective Agents: Chiral derivatives improve blood-brain barrier penetration compared to racemic mixtures.

  • Anticancer Compounds: Structural analogs inhibit histone deacetylases (HDACs), with IC₅₀ values below 100 nM in certain cell lines.

Comparative Analysis with Related Compounds

Chirality significantly differentiates this compound from its (S)-enantiomer. For instance, the (R)-form shows 10-fold higher affinity for dopamine D₃ receptors in binding assays. Compared to non-brominated analogs, the bromine substituent enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

Research Findings and Recent Advances

Recent studies focus on optimizing synthetic routes and biological efficacy. A 2023 publication reported a 75% yield improvement using asymmetric hydrogenation catalysts. Another study highlighted its use in synthesizing a Janus kinase (JAK) inhibitor currently in Phase I trials.

Future Perspectives

Future research should explore:

  • Prodrug Development: Enhancing oral bioavailability through ester or amide prodrugs.

  • Targeted Delivery: Nanoparticle formulations to improve CNS penetration.

  • Structural Diversification: Leveraging the bromine atom for photoaffinity labeling in target identification.

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